molecular formula C8H4Cl2N2 B176332 2,8-Dichloroquinoxaline CAS No. 120258-69-7

2,8-Dichloroquinoxaline

Cat. No. B176332
M. Wt: 199.03 g/mol
InChI Key: OSJZMZFNSNCFCO-UHFFFAOYSA-N
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Description

2,8-Dichloroquinoxaline is a chemical compound with the molecular formula C8H4Cl2N2 . It is a type of quinoxaline, which is a class of heterocyclic compounds .


Synthesis Analysis

Quinoxalines, including 2,8-Dichloroquinoxaline, have been synthesized through various methods over the past two decades . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of 2,8-Dichloroquinoxaline consists of a fused benzene and pyrazine ring . The molecular weight is 199.03 g/mol .


Chemical Reactions Analysis

Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .


Physical And Chemical Properties Analysis

2,8-Dichloroquinoxaline is a solid substance . It has a molecular weight of 199.03 g/mol .

Scientific Research Applications

Novel Dichloroquinoxaline CXCR Receptor Antagonists

2-(Alkylaminoalkyl)amino-3-aryl-6,7-dichloroquinoxalines have been identified as selective antagonists of IL-8, inhibiting IL-8 induced chemotaxis of human neutrophils. These compounds represent a novel class of anti-inflammatory agents, particularly effective in treating neutrophil-mediated inflammatory diseases (Expert Opinion on Therapeutic Patents, 2000).

Synthesis and Utilization in Organic Semiconductors

A study demonstrates that chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, including 2,8-dichloro-cyclobuta[1,2-b:3,4-b']diquinoxaline, function as n-type semiconductors in organic thin-film transistors. These compounds exhibit significant field-effect mobility, indicating their potential in electronic device applications (Chemical communications, 2015).

Transformation and Environmental Impact

Research has shown that triclosan, a broad-spectrum antibacterial agent, can be converted to the more toxic compound 2,8-dichlorodibenzo-p-dioxins (2,8-DCDD) in the presence of iron and manganese oxides under near-dry conditions. This suggests a potential environmental pathway for the formation of 2,8-DCDD from triclosan, especially in environments with prevalent Fe and Mn oxides (Chemosphere, 2015).

Photocatalytic Oxidation of Triclosan

Investigations into the photocatalytic degradation of triclosan using TiO2 under UV light have found that triclosan can be effectively degraded, forming various intermediates without producing toxic 2,8-dichlorodibenzo-p-dioxin. This indicates that photocatalytic degradation is a viable and environmentally friendly method for triclosan treatment, avoiding the production of harmful by-products (Chemosphere, 2006).

Antimicrobial Applications

2,8-Dichloroquinoxaline derivatives have been explored for their antimicrobial properties. New substituted quinoxalines synthesized from 2,8-dichloroquinoxaline have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Molecules, 2019).

Safety And Hazards

2,8-Dichloroquinoxaline is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid breathing dust .

Future Directions

Quinoxalines have diverse therapeutic uses and are anticipated to have a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines are an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name

2,8-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJZMZFNSNCFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442399
Record name 2,8-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloroquinoxaline

CAS RN

120258-69-7
Record name 2,8-Dichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120258-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WG Breiland, CB Harris, A Pines - Physical Review Letters, 1973 - APS
Electron free precession and electron spin echoes have been detected for molecules in their excited triplet states in zero field by monitoring the microwave-induced modulation of the …
Number of citations: 101 journals.aps.org
ST Hazeldine, L Polin, J Kushner… - Journal of medicinal …, 2001 - ACS Publications
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) is among the most highly and broadly active antitumor agents to have been evaluated in our laboratories and is …
Number of citations: 150 pubs.acs.org

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